3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as MMB-2201, is a synthetic cannabinoid that was first synthesized in 2014. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and has been found to have potent agonist activity at the cannabinoid receptors CB1 and CB2.
作用機序
The mechanism of action of 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is similar to other synthetic cannabinoids, and involves the activation of the CB1 and CB2 receptors. This activation leads to a variety of physiological effects, including changes in neurotransmitter release, gene expression, and ion channel activity. These effects are thought to underlie the psychoactive and therapeutic properties of synthetic cannabinoids.
Biochemical and Physiological Effects:
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including alterations in dopamine and serotonin signaling, changes in gene expression, and modulation of immune function. These effects are thought to underlie the psychoactive and therapeutic properties of synthetic cannabinoids, and have been the subject of extensive research.
実験室実験の利点と制限
The advantages of using 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide in lab experiments include its high potency, selectivity for the CB1 and CB2 receptors, and relative ease of synthesis. However, there are also several limitations to using this compound, including its potential for toxicity and the lack of information on its long-term effects.
将来の方向性
There are several potential future directions for research on 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide and other synthetic cannabinoids. These include investigations into the role of these compounds in the treatment of various medical conditions, such as chronic pain and anxiety, as well as studies on the long-term effects of synthetic cannabinoid use. Additionally, there is a need for further research on the pharmacology and toxicology of these compounds, in order to better understand their mechanisms of action and potential risks.
合成法
The synthesis of 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide typically involves the reaction of a substituted benzoxazole with a substituted phenylacetic acid, followed by a coupling reaction with a substituted butanamine. This process can be carried out using a variety of reagents and conditions, and has been optimized for large-scale production.
科学的研究の応用
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been used extensively in scientific research to study the pharmacology and toxicology of synthetic cannabinoids. This compound has been shown to have high affinity for the CB1 and CB2 receptors, and has been used to investigate the role of these receptors in various physiological processes, including pain perception, appetite regulation, and immune function.
特性
IUPAC Name |
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)9-19(23)21-16-11-15(7-6-14(16)4)20-22-17-10-13(3)5-8-18(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOQCJFHQQCRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。